2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid
Overview
Description
2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
The primary targets of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . The GABAA receptor is a major inhibitory neurotransmitter receptor in the brain, and its modulation can have significant effects on neuronal excitability. Carbonic anhydrase II is an enzyme that catalyzes the rapid conversion of carbon dioxide to bicarbonate and protons, a critical reaction in many physiological processes.
Mode of Action
This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site and as an inhibitor of carbonic anhydrase II . By enhancing the activity of the GABAA receptor, it increases the inhibitory effects of GABA on neuronal activity, potentially reducing excitability and seizures. Inhibition of carbonic anhydrase II can affect various physiological processes, including fluid balance and pH regulation.
Result of Action
The compound’s action results in enhanced GABAA receptor activity and inhibited carbonic anhydrase II activity. This can lead to decreased neuronal excitability and altered physiological processes, potentially resulting in anticonvulsant effects . The compound has been evaluated in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice, showing promising anticonvulsant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid typically involves the reaction of 2-isothiocyanobenzoic acid esters with primary amines, such as amino acids. For instance, glycine can be used in this reaction . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents, and optimizing reaction conditions for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazolinone derivatives.
Biology: Studied for its potential anticonvulsant and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one derivatives: These compounds share the quinazolinone scaffold and exhibit similar biological activities.
Barbiturates: Known for their anticonvulsant properties, barbiturates have a different core structure but similar pharmacological effects.
Uniqueness
2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid is unique due to its specific substitution pattern on the quinazolinone ring, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazolinone derivatives .
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-9(11(16)17)14-10(15)7-5-3-4-6-8(7)13-12(14)18/h3-6,9H,2H2,1H3,(H,13,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAALKUNVPQKOCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192543 | |
Record name | α-Ethyl-1,4-dihydro-2,4-dioxo-3(2H)-quinazolineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115948-88-4 | |
Record name | α-Ethyl-1,4-dihydro-2,4-dioxo-3(2H)-quinazolineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115948-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Ethyl-1,4-dihydro-2,4-dioxo-3(2H)-quinazolineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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